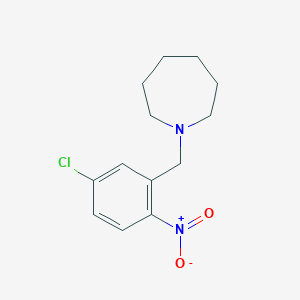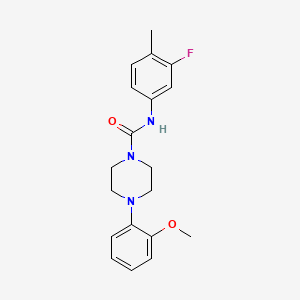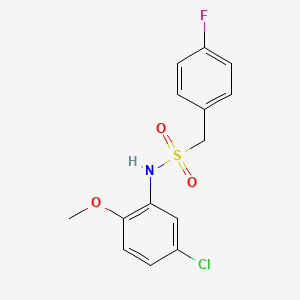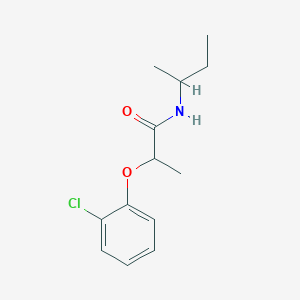
1-(5-chloro-2-nitrobenzyl)azepane
Descripción general
Descripción
1-(5-Chloro-2-nitrobenzyl)azepane is an organic compound with the molecular formula C13H17ClN2O2 It is characterized by the presence of a benzyl group substituted with a chlorine atom and a nitro group, attached to an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-nitrobenzyl)azepane typically involves the following steps:
Nitration of 5-chlorobenzyl chloride: The starting material, 5-chlorobenzyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzyl chloride.
Formation of azepane ring: The 5-chloro-2-nitrobenzyl chloride is then reacted with azepane in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-nitrobenzyl)azepane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 1-(5-amino-2-nitrobenzyl)azepane.
Substitution: Products depend on the nucleophile used, such as 1-(5-substituted-2-nitrobenzyl)azepane derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-nitrobenzyl)azepane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-nitrobenzyl)azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-chloro-2-nitrobenzyl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-(5-chloro-2-nitrobenzyl)morpholine: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
1-(5-Chloro-2-nitrobenzyl)azepane is unique due to its azepane ring, which imparts different physicochemical properties compared to similar compounds with different ring systems
Propiedades
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-5-6-13(16(17)18)11(9-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQZSUXWJWCJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(4-butylcyclohexyl)carbonylamino]benzoate](/img/structure/B4767281.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4767290.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4767301.png)
![N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4767314.png)
![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B4767320.png)
![methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4767323.png)


![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)

![METHYL 3-[(CYCLOHEXYLCARBAMOYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4767352.png)
![N-(1,3-BENZODIOXOL-5-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE](/img/structure/B4767371.png)
![(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)-2-propenamide](/img/structure/B4767374.png)
